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Quantitative Nuclear Magnetic Resonance (QNMR) is a well-established technique for determining the
absolute amount of small molecules in complex mixtures. The application of Low-Field NMR (LF-NMR),
typically operating at proton frequencies of 40-100 MHz, has recently gained traction as a powerful, cost-
effective alternative to high-field NMR for routine quantitative analysis [1]. For researchers and drug
development professionals, 1H LF-NMR offers a non-destructive, rapid, and versatile method for
quantifying ethanol content in various matrices, from pharmaceutical formulations to denatured alcohol

products [2] [3].

The technique is characterized by low management costs and shorter analysis times compared to its main
counterparts, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) [2] [4]. While the
lower magnetic field can result in reduced signal sensitivity, this is often offset by the high ethanol content
found in many products, making LF-NMR a fit-for-purpose analytical tool [2] [1]. Its capability to
simultaneously detect several compounds in complex mixtures without prior separation is particularly

advantageous for analyzing natural products and finished pharmaceuticals [4] [1].

Detailed Experimental Protocol

This protocol is adapted from validated methods used for the analysis of alcoholic products and finished

medicinal goods [2] [4] [1].

Materials and Equipment

e Benchtop NMR Spectrometer: A low-field NMR spectrometer (e.g., Spinsolve 80 MHz) [2] [4].
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e Analytical Balance: Sensitivity of at least 0.1 mg [2] [4].

¢ NMR Tubes: Standard glass NMR tubes.

¢ Internal Standard (IS): Salicylaldehyde (purity = 99.0% w/w) has been successfully used for
alcoholic products [2] [4]. For pharmaceutical applications, other suitable standards include maleic
acid, benzoic acid, or dimethyl sulfone [1].

¢ Solvents: Deuterated solvents (e.g., D20, Methanol-d4) are preferred for optimal resolution. However,
methods using non-deuterated solvents with solvent suppression pulses have also been validated [1].

e Sample: Ethanol-containing sample (e.g., alcoholic beverage, pharmaceutical solution, denatured
alcohol).

Step-by-Step Procedure

e Sample Preparation:

o Accurately weigh approximately 150 pL (or ~150 mg) of the ethanol-containing sample into a
GC vial or small vial [2] [4].

o Accurately weigh approximately 450 pL (or ~450 mg) of the internal standard (salicylaldehyde)
into the same vial [2] [4].

o Mix the contents thoroughly.

o Transfer the homogeneous mixture to a standard NMR glass tube for analysis.

e NMR Instrument Setup:

o Load the sample into the LF-NMR spectrometer.
o Use the pre-installed 1D PROTON (1D 1H) pulse sequence [2] [4].
o Critical Acquisition Parameters [4] [1]:
= Pulse Angle: 90°.
= Acquisition Time (AT): 3.2st06.4s.
= Number of Scans (NS): 4 or more (typically 8-128 for higher sensitivity) [4] [1].
= Repetition Time / Relaxation Delay (d1): Must be set to > 5 times the longitudinal
relaxation time (T1) of the protons of interest. For the aldehyde proton of salicylaldehyde,
a delay of 15 seconds has been used [4]. Inversion recovery experiments are
recommended to determine T: for new matrices [1].
= Solvent Suppression: If using non-deuterated solvents, apply presaturation pulses at
the specific resonance frequencies of the solvent (e.g., o 4.0-5.0 ppm for water) [1].

e Data Acquisition and Processing:

o Run the experiment. Total experiment time can be as short as 1 minute per sample [2] [4].
o Process the free induction decay (FID): apply Fourier transformation and phase correction.
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o Calibrrate the chemical shift scale using the internal standard peak (salicylaldehyde aldehyde
proton at 9.4 ppm).
o Integrate the relevant peaks:
= Internal Standard: Aldehyde proton of salicylaldehyde at 9.4 ppm.
= Ethanol: Methylene (-CHz-) quartet at 3.9 ppm and/or methyl (-CHs3) triplet at 1.2 ppm [2]

[4] [8].

The following workflow diagram summarizes the key steps of the protocol:
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Quantification Calculation

The ethanol content (% w/w) is calculated using the following formula [2] [4]:
Cx = (Ix/ Lta) X (Ncta / Nx) X (Mx / Mcts) X (mcts / mx) X Pcts

Where:

e Cx: Ethanol concentration in % wi/w.

e Ix, lts: Integral area of the ethanol peak and the internal standard peak, respectively.

¢ N.s, Nx: Number of protons generating the integrated peak for the standard and ethanol, respectively.
e Mx, Mts: Molecular mass of ethanol (46.07 g/mol) and the internal standard, respectively.

¢ Mus, Mx: Mass (in grams) of the internal standard and the sample, respectively.

e P.o: Purity of the internal standard.

To express the ethanol content in % v/v, multiply the result in % w/w by the ratio of the sample density to the

density of pure ethanol [2] [4].

Validation Data and Performance

The 1H LF-NMR method has been rigorously validated for ethanol quantification. The table below

summarizes key validation parameters from recent studies.

Table 1: Validation Parameters for 1H LF-NMR Quantification of Ethanol
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Validation . .
Performance Data Experimental Details
Parameter
Accuracy 97-103% (in deuterated Study of 33 finished pharmaceutical products.
(Recovery Rate) solvents) [1]
Precision RSD < 3% [2] Eleven independent determinations on different
(Repeatability) alcoholic matrices.
Comparison vs. Excellent agreement [2] [4] Comparison with CLEN/ILIADe 143:2023
GC-FID reference method for 25 real alcohol samples.
Analysis Time ~1 minute per sample [2] [4] Using 4 scans and optimized relaxation delays.
Specificity Suitable for denatured and Method tested in the presence of common
crude alcohols [2] denaturants.

Comparative Analysis with Other Techniques

LF-NMR provides a compelling alternative to traditional methods for ethanol quantification, especially in

regulated and quality control environments.

Table 2: Comparison of Analytical Techniques for Ethanol Quantification

Feature 1H LF-NMR GC-FID (Reference Method) Densimetry
Principle Detection of tH nuclei in Separation and combustion of Density
magnetic field volatiles measurement of

distillate
Sample Minimal (mixing with IS) [4]  Requires dilution, internal Requires distillation
Prep standard, and calibration curve [2] [5]

[4]

Analysis ~1-5 minutes [2] [4] ~20 minutes [2] [4] Moderate (includes
Time distillation)
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Feature 1H LF-NMR GC-FID (Reference Method) Densimetry

Specificity High (identifies molecular High (chromatographic Low (measures total
groups) separation) ethanol)

Key Rapid, non-destructive, no  High sensitivity for multiple Official reference

Advantage calibration curve needed volatiles method

[4]

Application Notes for Drug Development

In pharmaceutical development, the accuracy of LF-NMR has been systematically demonstrated. One study
involving 33 over-the-counter finished medicinal products, including tablets, capsules, and creams, achieved
accuracy with an average bias of 1.4% compared to high-field NMR reference methods when using
deuterated solvents [1]. This makes the technique highly suitable for quality control of ethanol content in

final pharmaceutical products and raw materials.

For formulations with complex matrices or non-deuterated solvents, the use of solvent suppression pulses is
effective, though care must be taken as integration errors can occur if analyte signals are too close to the
suppressed solvent regions [1]. The signal-to-noise ratio (SNR) is a critical parameter; a minimum SNR of

300 is recommended for achieving recovery rates between 97-103% [1].

Troubleshooting and Best Practices

¢ Low Signal-to-Noise Ratio: Increase the number of scans (NS). For precise quantification, ensure
the SNR of the internal standard signal is greater than that of the analyte [1].

¢ Inaccurate Integration: Ensure a sufficient relaxation delay (d1 > 5*T1) to allow for complete spin-
lattice relaxation between scans, which is crucial for obtaining quantitative integrals [4] [1].

¢ Signal Overlap: In complex mixtures, if the ethanol methyl peak at 1.2 ppm is overlapped, the
methylene peak at 3.9 ppm can be used for quantification, as demonstrated in the referenced
protocols [2] [4].

¢ pH Sensitivity: While less critical for ethanol's aliphatic protons, for general metabolomic studies,
adjusting the sample pH with a buffer is recommended to minimize chemical shift variations [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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